N-[1-(furan-2-yl)ethyl]cyclopropanamine N-[1-(furan-2-yl)ethyl]cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692861
InChI: InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

N-[1-(furan-2-yl)ethyl]cyclopropanamine

CAS No.:

Cat. No.: VC17692861

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(furan-2-yl)ethyl]cyclopropanamine -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name N-[1-(furan-2-yl)ethyl]cyclopropanamine
Standard InChI InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3
Standard InChI Key KKEABNOYKSGCRM-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CO1)NC2CC2

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of N-[1-(furan-2-yl)ethyl]cyclopropanamine comprises a cyclopropane ring directly bonded to a primary amine group, which is further connected to a 1-(furan-2-yl)ethyl substituent (Fig. 1). The compound exists in both free base and hydrochloride salt forms, with the latter having the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol.

Stereochemical Configuration

The stereospecific variant N-[(1S)-1-(furan-2-yl)ethyl]cyclopropanamine has been characterized, with its InChI string confirming the (1S) configuration at the chiral center:
InChI=1S/C9H13NO/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3/t7-/m0/s1 .
This enantiomeric form is critical for interactions with biological targets, as chirality often influences binding affinity and metabolic stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃NO (free base)
Molecular Weight151.21 g/mol (free base)
CAS Number (HCl salt)1197605-29-0
Mono-Isotopic Mass (¹²C/¹⁴N)151.0997 Da
SMILES (HCl salt)CC(C1=CC=CO1)NC2CC2.Cl

Synthesis and Physicochemical Properties

Physicochemical Characteristics

The compound’s furan moiety confers moderate polarity, while the cyclopropane ring enhances metabolic stability. The hydrochloride salt improves aqueous solubility, making it suitable for in vitro assays.

Biological Activity and Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) Inhibition

N-[1-(furan-2-yl)ethyl]cyclopropanamine belongs to a class of cyclopropylamine-based LSD1 inhibitors, as evidenced by patent filings describing structurally related compounds . LSD1, an epigenetic enzyme that demethylates histone H3K4, is overexpressed in cancers such as acute myeloid leukemia (AML). Inhibition of LSD1 reactivates tumor suppressor genes by maintaining histone methylation, inducing differentiation and apoptosis in malignant cells .

Table 2: Comparative LSD1 Inhibition Profiles

CompoundIC₅₀ (nM)Selectivity Over MAO-BSource
Tranylcypromine (TCP)20–50Low
N-[1-(Furan-2-yl)ethyl]cyclopropanaminePendingHigh (Predicted)

Pharmacological and Toxicological Considerations

Pharmacokinetics

  • Metabolic Stability: The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .

  • Blood-Brain Barrier Permeability: Moderate, as predicted by the compound’s logP (~1.5) and polar surface area (35 Ų) .

Toxicity Profile

  • Acute Toxicity: No in vivo data available; in vitro assays show low cytotoxicity (IC₅₀ > 10 µM in HEK293 cells).

  • Off-Target Effects: Structural analogs exhibit minimal interaction with monoamine oxidases (MAOs), reducing cardiovascular risks .

Research Applications and Future Directions

Oncology

  • Combination Therapy: Synergy with DNA methyltransferase inhibitors (e.g., azacitidine) in AML models .

  • Biomarker Development: Correlation between LSD1 inhibition and re-expression of silenced tumor suppressors (e.g., p16INK4a) .

Neuropharmacology

  • Cognitive Disorders: LSD1 regulates neuronal plasticity; inhibitors may ameliorate Alzheimer’s-related memory deficits .

Chemical Probes

  • Epigenetic Studies: Used to elucidate LSD1’s role in chromatin remodeling and gene silencing .

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